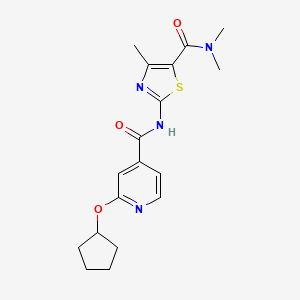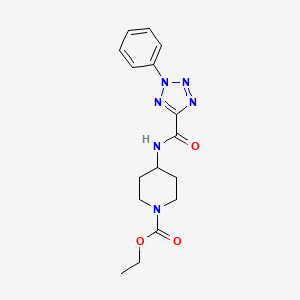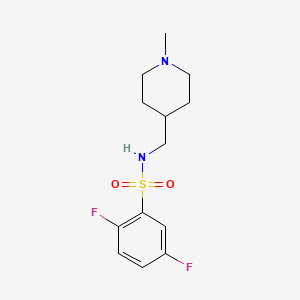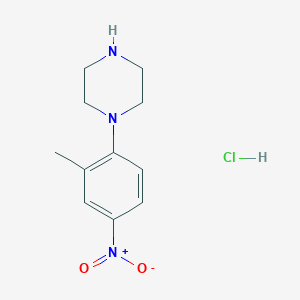![molecular formula C16H12F6N2O3S B2585477 N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 477864-06-5](/img/structure/B2585477.png)
N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring, a benzamide core, and trifluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 2,5-dihydroxybenzoic acid, is reacted with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride to form 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
Amidation Reaction: The benzoic acid derivative is then converted to the corresponding benzamide by reacting with an amine, such as thiophen-2-ylmethylamine, under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of the Imine: The final step involves the condensation of the benzamide with thiophen-2-carbaldehyde under mild acidic conditions to form the imine linkage, resulting in this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Key considerations would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of robust purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethoxy groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoroethoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Corresponding amine derivatives
Substitution: Compounds with replaced trifluoroethoxy groups
Scientific Research Applications
Chemistry
In chemistry, N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials with specific properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to form stable complexes with metal ions and its unique electronic properties make it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where metal ion homeostasis is disrupted.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. The imine linkage and the trifluoroethoxy groups play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides
Uniqueness
Compared to similar compounds, N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide stands out due to its unique combination of a thiophene ring and trifluoroethoxy groups. This structural arrangement imparts distinct electronic properties and reactivity, making it particularly valuable in applications requiring specific chemical interactions and stability.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N2O3S/c17-15(18,19)8-26-10-3-4-13(27-9-16(20,21)22)12(6-10)14(25)24-23-7-11-2-1-5-28-11/h1-7H,8-9H2,(H,24,25)/b23-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQWXQJIONVIIZ-FINSYCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N\NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2585394.png)
![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2585395.png)
![N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2585396.png)
![(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2585397.png)
![1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclohex-2-en-1-ol](/img/structure/B2585398.png)


![N-(4-acetylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2585405.png)
![Ethyl 4-[(piperidylsulfonyl)amino]benzoate](/img/structure/B2585406.png)

![4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2585408.png)
![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2585410.png)
![Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585414.png)

